molecular formula C16H11NO2S B175453 Fmoc isothiocyanate CAS No. 199915-38-3

Fmoc isothiocyanate

Cat. No.: B175453
CAS No.: 199915-38-3
M. Wt: 281.3 g/mol
InChI Key: DHMYULZVFHHEHE-UHFFFAOYSA-N
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Description

Fmoc isothiocyanate, also known as 9-Fluorenylmethoxycarbonyl isothiocyanate, is a chemical compound with the molecular formula C16H11NO2S. It is widely used in organic synthesis, particularly in the field of peptide synthesis. The compound is known for its role as a protecting group for amino acids, which helps in the stepwise construction of peptides.

Preparation Methods

Synthetic Routes and Reaction Conditions

Fmoc isothiocyanate can be synthesized through the reaction of 9-fluorenylmethanol with thiophosgene. The reaction typically involves the following steps:

    Formation of Fmoc chloride: 9-Fluorenylmethanol is reacted with phosgene to form 9-fluorenylmethoxycarbonyl chloride.

    Conversion to this compound: The Fmoc chloride is then treated with potassium thiocyanate to yield this compound.

The reaction conditions generally require an inert atmosphere, such as nitrogen, and are carried out at low temperatures to prevent decomposition of the reactants and products.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction parameters to ensure high yield and purity. The compound is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Fmoc isothiocyanate undergoes several types of chemical reactions, including:

    Substitution Reactions: It reacts with amines to form thiourea derivatives.

    Addition Reactions: It can participate in addition reactions with nucleophiles, such as alcohols and thiols.

Common Reagents and Conditions

    Amines: React with this compound to form thiourea derivatives.

    Alcohols and Thiols: Can add to the isothiocyanate group to form corresponding adducts.

Major Products

    Thiourea Derivatives: Formed from the reaction with amines.

    Adducts: Formed from the addition of alcohols and thiols.

Scientific Research Applications

Chemistry

Fmoc isothiocyanate is extensively used in peptide synthesis as a protecting group for amino acids. It allows for the stepwise construction of peptides by protecting the amino group during the coupling reactions.

Biology

In biological research, this compound is used to label peptides and proteins for fluorescence studies. The compound’s fluorescence properties make it useful for tracking and imaging biological molecules.

Medicine

This compound is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs. Its role in protecting amino acids during synthesis ensures the accurate construction of peptide sequences.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its applications include the synthesis of advanced materials with specific properties for use in various technologies.

Mechanism of Action

The mechanism of action of Fmoc isothiocyanate involves the formation of a stable adduct with the amino group of amino acids. This protects the amino group from unwanted reactions during peptide synthesis. The Fmoc group can be removed under basic conditions, typically using piperidine, to reveal the free amino group for further reactions.

Comparison with Similar Compounds

Similar Compounds

    Fmoc chloride: Used as a protecting group for amino acids but does not contain the isothiocyanate group.

    Fmoc N-hydroxysuccinimide ester: Another protecting group for amino acids, used in peptide synthesis.

    Ethoxycarbonyl isothiocyanate: Similar in structure but with an ethoxy group instead of the fluorenylmethoxy group.

Uniqueness

Fmoc isothiocyanate is unique due to its combination of the Fmoc protecting group and the isothiocyanate functional group. This dual functionality allows it to participate in a wider range of chemical reactions compared to other Fmoc derivatives.

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-(sulfanylidenemethylidene)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO2S/c18-16(17-10-20)19-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHMYULZVFHHEHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10400012
Record name Fmoc isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199915-38-3
Record name Fmoc isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9H-Fluoren-9-ylmethoxycarbonylisothiocyanat
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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